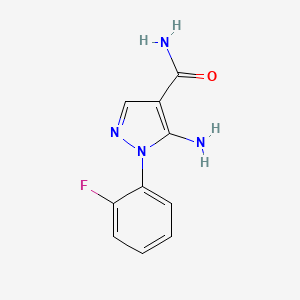

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

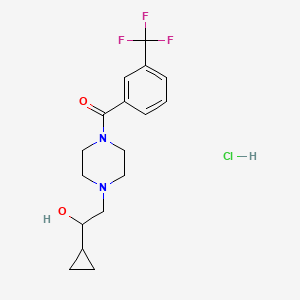

“5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide” is a chemical compound with the empirical formula C10H7FN4 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring substituted with an amino group at the 5-position and a 2-fluorophenyl group at the 1-position .Wissenschaftliche Forschungsanwendungen

AMPK-Independent Effects in Cancer and Metabolism

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide, as a derivative of AICAr, has been extensively studied for its role in the physiological regulation of metabolism and cancer pathogenesis. While initially recognized for its AMPK-activating properties, emerging research indicates many of its effects, particularly in cancer and metabolism, might be independent of AMPK activation. This revelation necessitates a cautious approach in interpreting studies based on this compound, especially in the context of understanding the AMPK signaling pathway (Visnjic et al., 2021).

Role in Antitumor Activity

Compounds related to this compound, particularly imidazole derivatives like 4(5)-aminoimidazol-5(4)-carboxamide, have shown promising antitumor activities. The structural uniqueness of these compounds paves the way for the synthesis of derivatives with various biological properties, driving research in the search for novel antitumor drugs (Iradyan et al., 2009).

Pyrazole Derivatives in Pharmacophore Design

The compound’s relation to pyrazole derivatives is significant in pharmacophore design, especially for inhibiting p38 MAP kinase, a key player in proinflammatory cytokine release. The literature emphasizes the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, highlighting the importance of structural specificity in enhancing binding selectivity and potency (Scior et al., 2011).

Advances in Therapeutic Applications

This compound's association with pyrazoline and pyrazole analogs underscores its therapeutic potential. Recent reviews encapsulate the breadth of therapeutic applications these analogs offer, ranging from antimicrobial and anti-inflammatory to anticonvulsant and anticancer activities. This wide spectrum of pharmacological activities positions these compounds at the forefront of drug discovery, inviting further exploration and development (Shaaban et al., 2012).

Insights into Synthesis and Biological Applications

The compound’s relevance is also highlighted in the synthesis of heterocyclic compounds like pyrazole carboxylic acid derivatives, known for their diverse biological activities. The literature details various synthetic methods and biological applications of these derivatives, serving as a valuable guide for scientists in medicinal chemistry (Cetin, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEQWOVPHLZKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)